Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-
Overview
Description
Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- is an organic compound with the molecular formula C8H6Cl2O3S. It is a derivative of benzoyl chloride, featuring additional chloro and methylsulfonyl groups. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoyl chloride, 2-chloro-4-(methylsulfonyl)- typically involves the chlorination of 2-chloro-4-(methylsulfonyl)benzoic acid. One common method includes the use of thionyl chloride (SOCl2) in the presence of a catalyst such as N,N-dimethylformamide (DMF). The reaction is carried out under reflux conditions for several hours .
Industrial Production Methods: Industrial production methods often mirror laboratory synthesis but on a larger scale. The use of thionyl chloride remains prevalent due to its efficiency in converting carboxylic acids to acyl chlorides. The reaction is typically conducted in large reactors with controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group is highly reactive and can be substituted by various nucleophiles.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed:
Substituted Benzoyl Chlorides: Formed through nucleophilic substitution.
Sulfone Derivatives: Formed through oxidation of the methylsulfonyl group.
Scientific Research Applications
Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the synthesis of biologically active compounds.
Medicine: As an intermediate in the production of pharmaceuticals.
Industry: Used in the manufacture of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of benzoyl chloride, 2-chloro-4-(methylsulfonyl)- primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The chloro and methylsulfonyl groups enhance its reactivity, making it a valuable intermediate in chemical synthesis .
Comparison with Similar Compounds
Benzoyl Chloride: Lacks the chloro and methylsulfonyl groups, making it less reactive.
2-Chloro-4-(methylsulfonyl)benzoic Acid: Precursor to the compound, lacks the acyl chloride functionality.
Uniqueness: Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- is unique due to the presence of both chloro and methylsulfonyl groups, which significantly enhance its reactivity compared to benzoyl chloride. This makes it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
2-chloro-4-methylsulfonylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCPHXRHYYEUME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456278 | |
Record name | Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106904-10-3 | |
Record name | Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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